REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7]([CH3:14])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:15](Cl)(=O)[C:16](Cl)=O>C(Cl)Cl.CN(C=O)C>[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:11][CH2:15][CH3:16])=[O:10])=[C:7]([CH3:14])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction was stirred at room temperature for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated
|
Type
|
ADDITION
|
Details
|
To the residue was added Et2O (25 mL)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to removed any excess oxalyl chloride
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2 (15 mL)
|
Type
|
STIRRING
|
Details
|
After the reaction was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc (15 mL)
|
Type
|
WASH
|
Details
|
this organic phase was washed with aqueous HCl (15 mL, 1M), H2O (15 mL), brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude 101b (660 mg, 91%) was used without further purification
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=O)OCC)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |